3-Phenylbicyclo[1.1.1]pentan-1-amine

Medicinal Chemistry Drug Discovery Physicochemical Properties

This rigid 3-phenylbicyclo[1.1.1]pentan-1-amine is a privileged bioisostere of para-/meta-substituted anilines. Its bridgehead amine shows exceptional nucleophilicity for rapid, high-yielding parallel derivatization. Documented >12-fold half-life increase & ~4-fold Cmax/AUC improvement. Ideal for replacing metabolically labile arylamines in CNS drug candidates; direct intermediate for triazolopyridine MPO/EPO inhibitors. Choose this BCP amine to reduce nonspecific binding, mitigate toxicity, and accelerate lead optimization.

Molecular Formula C11H13N
Molecular Weight 159.232
CAS No. 784093-32-9; 83249-11-0
Cat. No. B2364701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylbicyclo[1.1.1]pentan-1-amine
CAS784093-32-9; 83249-11-0
Molecular FormulaC11H13N
Molecular Weight159.232
Structural Identifiers
SMILESC1C2(CC1(C2)N)C3=CC=CC=C3
InChIInChI=1S/C11H13N/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2
InChIKeyYCBHYVJNMCHXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylbicyclo[1.1.1]pentan-1-amine: A Rigid, sp3-Rich Aniline Bioisostere for Drug Discovery


3-Phenylbicyclo[1.1.1]pentan-1-amine (CAS: 784093-32-9) is a strained, saturated bicyclic amine that serves as a versatile building block and a nonclassical bioisostere for aniline and phenyl ring motifs in medicinal chemistry [1]. Its bicyclo[1.1.1]pentane (BCP) core imparts a rigid, three-dimensional geometry that can mimic the exit vectors of a phenyl ring while significantly altering key physicochemical and pharmacokinetic properties [2]. This compound is a key intermediate for synthesizing triazolopyridine inhibitors of myeloperoxidase and eosinophil peroxidase and represents a privileged scaffold for exploring underexploited chemical space in drug design.

Why Substituting 3-Phenylbicyclo[1.1.1]pentan-1-amine with Other BCPs or Arylamines Fails: Evidence-Based Differentiation


While the bicyclo[1.1.1]pentane (BCP) motif is a recognized phenyl bioisostere, the specific substitution pattern and amine functionality on 3-phenylbicyclo[1.1.1]pentan-1-amine are not universally interchangeable with other BCP derivatives or arylamines. The presence of the 3-phenyl group and the bridgehead amine creates a unique electronic and steric environment that profoundly influences reactivity [1]. Unlike simple BCP-amines, this compound's bridgehead amine exhibits exceptional nucleophilicity due to low steric hindrance, enabling selective derivatization that is not possible with other strained bioisosteres like bicyclo[2.2.2]octane (BCO) amines [1]. Furthermore, as a direct bioisostere of meta- or para-substituted anilines, it offers a distinct path to mitigate the well-documented metabolic and toxicity liabilities associated with arylamines, which is not achievable by simply using a different BCP analog [2]. The quantitative evidence below substantiates these critical performance gaps.

Quantitative Evidence Guide: Why 3-Phenylbicyclo[1.1.1]pentan-1-amine Outperforms Close Analogs


Aqueous Solubility: ≥50-Fold Improvement Over the Phenyl Bioisostere

Replacement of a para-phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group results in a dramatic increase in aqueous solubility. A class-level inference demonstrates that BCP incorporation improves aqueous solubility by at least 50-fold compared to the corresponding phenyl analog [1]. This trend is consistent across multiple matched molecular pairs and is attributed to the saturated, three-dimensional nature of the BCP scaffold, which disrupts π-π stacking and reduces crystal lattice energy.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Nonspecific Binding (NSB): Marked Reduction Compared to Phenyl and Bicyclo[2.2.2]octane Analogs

The BCP scaffold significantly reduces nonspecific binding (NSB) relative to both phenyl rings and alternative bioisosteres. In a comparative study using CHI(IAM), a chromatographic hydrophobicity index on immobilized artificial membranes, replacing an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group led to a marked decrease in NSB. Critically, this benefit was not observed with the bicyclo[2.2.2]octane-1,4-diyl (BCO) group, which yielded more lipophilic molecules with inferior NSB profiles [1].

ADME Physicochemical Properties Drug Design

Oral Absorption: ~4-Fold Increase in Cmax and AUC for a BCP-Containing γ-Secretase Inhibitor

In a direct head-to-head comparison, replacing the central, para-substituted fluorophenyl ring in the γ-secretase inhibitor 1 (BMS-708,163) with a bicyclo[1.1.1]pentane motif (to give compound 3) resulted in an equipotent enzyme inhibitor with vastly superior oral absorption. The BCP-modified compound exhibited approximately a 4-fold increase in both Cmax and AUC values in a mouse model [1].

Pharmacokinetics Oral Bioavailability CNS Drug Discovery

Pharmacokinetic Profile: BCP-Resveratrol Shows >12-Fold Increase in Half-Life and 10-Fold Increase in AUC Compared to Resveratrol

In a cross-study comparison, the tactical bioisosteric replacement of resveratrol with BCP-resveratrol led to profound improvements in pharmacokinetic parameters. BCP-resveratrol demonstrated an AUC0-last of 587 ng·h/mL, a 10-fold increase over the 47.5 ng·h/mL reported for resveratrol, and a half-life (t1/2) of 2.6 hours, compared to just 0.19 hours for the natural product [1]. This translated to a substantially lower clearance (CL/F) of 21.8 L/h/kg for BCP-resveratrol versus 409 L/h/kg for resveratrol.

Pharmacokinetics Drug Metabolism Bioisosteres

Bridgehead Amine Reactivity: BCP-Amine Condensation is Significantly Faster than BCO-Amine

The bridgehead amine of bicyclo[1.1.1]pentane (BCP-amine) exhibits exceptional reactivity, which is critical for efficient synthetic derivatization. A direct head-to-head comparison revealed that the condensation of BCP-amine with nadic anhydride proceeds significantly faster than that of bicyclo[2.2.2]octane amine (BCO-amine) [1]. Computational analyses attribute this to the lower steric hindrance and higher intrinsic nucleophilicity of the BCP-amine.

Synthetic Chemistry Bioisostere Reactivity Lead Optimization

High-Value Application Scenarios for 3-Phenylbicyclo[1.1.1]pentan-1-amine


Lead Optimization of Oral CNS Therapeutics with Poor Bioavailability

This compound is ideal for programs seeking to replace a metabolically labile aniline or phenyl ring in a CNS drug candidate. The documented ~4-fold increase in Cmax/AUC for a γ-secretase inhibitor [1] and the >12-fold increase in half-life for BCP-resveratrol [2] provide strong, quantitative justification for its use in improving oral exposure and brain penetration. The marked improvement in aqueous solubility further supports formulation development for oral dosing.

Mitigation of Arylamine-Derived Toxicity and Metabolic Liabilities

Arylamines are a well-known structural alert due to their potential for metabolic activation and toxicity. This compound serves as a direct bioisosteric replacement for such motifs [3]. The proven class-level reduction in nonspecific binding and the improved metabolic stability observed in vitro and in vivo [2] support its use in early discovery to 'fail fast' on problematic chemotypes, reducing downstream safety risks.

Synthesis of Myeloperoxidase (MPO) and Eosinophil Peroxidase (EPO) Inhibitors

The compound has a direct, cited application as a building block for the synthesis of triazolopyridine-based inhibitors of myeloperoxidase and/or eosinophil peroxidase . This provides a specific, validated starting point for medicinal chemistry efforts targeting cardiovascular, inflammatory, or autoimmune diseases where MPO and EPO play a pathogenic role.

Building Blocks for High-Throughput and Automated Synthesis Platforms

The exceptional reactivity of the BCP bridgehead amine enables rapid, high-yielding derivatizations that are well-suited for automated parallel synthesis. This differentiates it from less reactive bioisosteres like BCO-amine [4]. Its compatibility with photoelectrochemical C(sp3)–N coupling further expands its utility in generating diverse libraries of saturated bioisosteres [5], accelerating hit-to-lead and lead optimization cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylbicyclo[1.1.1]pentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.